molecular formula C13H9ClO2 B126739 2-Chloro-4'-hydroxybenzophenone CAS No. 55270-71-8

2-Chloro-4'-hydroxybenzophenone

Cat. No.: B126739
CAS No.: 55270-71-8
M. Wt: 232.66 g/mol
InChI Key: BFFHEHNJSNFLRF-UHFFFAOYSA-N
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Description

2-Chloro-4’-hydroxybenzophenone is an organic compound with the molecular formula C13H9ClO2. It is a derivative of benzophenone, characterized by the presence of a chlorine atom at the 2-position and a hydroxyl group at the 4’-position. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4’-hydroxybenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. This process typically uses phenol and p-chlorobenzoyl chloride as starting materials, with aluminum chloride as a catalyst. The reaction is carried out in an inert atmosphere at elevated temperatures .

Another method involves the Fries rearrangement of phenyl o-chloro-benzoate in the presence of aluminum chloride. This reaction can be performed without a solvent at 160°C or in nitrobenzene at 60°C.

Industrial Production Methods: In industrial settings, the synthesis of 2-Chloro-4’-hydroxybenzophenone often employs eco-friendly catalysts to minimize hazardous waste. For example, solid acid catalysts like K-10 clay supported with metal chlorides have been used to achieve high yields and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4’-hydroxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-4’-hydroxybenzophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4’-hydroxybenzophenone involves its interaction with specific molecular targets. In the case of its use as a pharmaceutical intermediate, it acts by inhibiting certain enzymes, thereby modulating biochemical pathways. The hydroxyl group and chlorine atom play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Chloro-4’-hydroxybenzophenone
  • 4-Hydroxybenzophenone
  • 2-Chloro-4’-methoxybenzophenone

Comparison: 2-Chloro-4’-hydroxybenzophenone is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to 4-Hydroxybenzophenone, the chlorine atom in 2-Chloro-4’-hydroxybenzophenone enhances its electrophilic properties, making it more reactive in substitution reactions .

Properties

IUPAC Name

(2-chlorophenyl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFHEHNJSNFLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of a hydroxyl group in the 4' position of the 2-chlorobenzophenone structure influence its reactivity with potassamide in ammonia?

A1: The research paper demonstrates that the presence of a hydroxyl group in the 4' position significantly alters the reactivity of 2-chlorobenzophenone with potassamide in ammonia. While 2-chloro-4'-methoxybenzophenone and 2-chloro-4'-methylthiobenzophenone undergo cleavage to yield the corresponding benzoic acid derivatives, 2-chloro-4'-hydroxybenzophenone remains largely unchanged under these reaction conditions []. This suggests that the hydroxyl group in the 4' position inhibits the cleavage reaction, potentially through electronic effects or by forming a stable complex with the reagent. Further investigation is needed to elucidate the exact mechanism behind this observed difference in reactivity.

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